Researchers utilize Angiogenin (108-123) in cell culture experiments to study its effects on endothelial cells, the building blocks of blood vessels. The peptide can stimulate the proliferation and migration of these cells, mimicking the angiogenic properties of the full-length angiogenin protein []. This allows scientists to investigate the specific mechanisms by which this fragment contributes to blood vessel formation.
Studies employ Angiogenin (108-123) to activate and examine various signaling pathways involved in angiogenesis. By observing the cellular response to the peptide, researchers can gain insights into how this fragment interacts with specific receptors and triggers downstream signaling cascades that promote new blood vessel growth [].
Angiogenesis is a crucial process not only in wound healing but also in diseases like cancer. Angiogenin (108-123) might serve as a tool to develop drugs that inhibit this process. By understanding how the peptide interacts with the angiogenic machinery, researchers can design molecules that block its activity and potentially starve tumors of their blood supply [].
In conditions where insufficient blood flow is a problem, such as ischemic heart disease or peripheral artery disease, Angiogenin (108-123) could be used as a research tool to identify strategies for promoting new blood vessel growth. Studying the peptide's mechanism of action can lead to the development of therapies that stimulate healthy blood vessel formation in these scenarios [].
Angiogenin (108-123) is a peptide derived from the angiogenin protein, which is a member of the ribonuclease A superfamily. This protein plays a crucial role in promoting angiogenesis, the process of new blood vessel formation. Angiogenin is characterized by its ability to stimulate endothelial cells, leading to various cellular responses such as migration, proliferation, and tubular structure formation. It was first isolated from human colon adenocarcinoma cells and has since been recognized for its dual functions: acting as a ribonuclease and promoting angiogenesis through interactions with cell surface receptors and cytoskeletal components .
Angiogenin exhibits ribonucleolytic activity, albeit significantly weaker than that of classical ribonucleases like ribonuclease A. Its enzymatic action primarily involves cleaving RNA substrates at the 3' side of pyrimidines via a transphosphorylation/hydrolysis mechanism. The catalytic triad of angiogenin consists of specific amino acids that facilitate this reaction, although structural variations limit its effectiveness compared to other ribonucleases . Additionally, angiogenin interacts with actin filaments, influencing their polymerization dynamics—specifically inhibiting G-actin polymerization and altering the physical properties of F-actin .
The biological activity of angiogenin is multifaceted. It promotes angiogenesis by binding to endothelial cells and activating various signaling pathways. This interaction leads to increased cell migration and invasion, essential for neovascularization. Furthermore, angiogenin has been shown to influence the cytoskeleton by interacting with actin, which can result in changes in cell shape and motility . Its ability to cleave RNA also suggests a role in regulating gene expression during the angiogenic process .
Angiogenin can be synthesized through several methods:
Angiogenin has several significant applications:
Angiogenin interacts with various proteins and cellular components:
Angiogenin shares structural similarities with several other proteins within the ribonuclease A superfamily but exhibits unique functional characteristics:
| Compound | Similarities | Unique Features |
|---|---|---|
| Ribonuclease A | Catalytic mechanism | Stronger ribonucleolytic activity |
| Vascular Endothelial Growth Factor | Promotes endothelial cell function | More specific towards actin interactions |
| Neutrophil Gelatinase Associated Lipocalin | Involved in inflammatory responses | Different regulatory roles in cell migration |
| Placental Ribonuclease | Structural homology | Distinct roles in placental development |
Angiogenin's unique combination of ribonucleolytic activity and strong influence on endothelial cell behavior distinguishes it from these similar compounds, making it an important target for therapeutic research in both cancer and regenerative medicine contexts .
The Angiogenin (108-123) fragment corresponds to residues 108–123 of full-length human angiogenin (UniProt ID: P03950). Its sequence (ENGLPVHLDQSIFRRP) includes conserved residues critical for maintaining the protein’s tertiary structure and function. Notably:
Table 1: Sequence and Structural Features of Angiogenin (108-123)
| Position | Residue | Role |
|---|---|---|
| 108 | Glu (E) | N-terminal charge stabilization |
| 119 | Ile (I) | Hydrophobic interaction with core |
| 120 | Phe (F) | Aromatic stacking with Pro-123 |
| 121–122 | Arg (R) | Substrate binding via phosphate interactions |
| 123 | Pro (P) | Conformational rigidity |
Comparative analysis with ribonuclease (RNase) A superfamily members highlights divergent evolutionary adaptations. While RNase A lacks an analogous C-terminal segment, angiogenin’s fragment enables regulatory control over its ribonucleolytic activity.
Angiogenin shares 33% sequence identity with RNase A but exhibits distinct structural features in its C-terminal region. Key differences include:
Hydrophobic Interactions: Mutagenesis studies demonstrate that replacing Ile-119 or Phe-120 with polar residues (e.g., Ser) increases enzymatic activity by 3-fold, confirming their role in stabilizing the inactive state.
Angiogenin (108-123) is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key parameters include:
Table 2: Synthesis and Purification Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 1878.14 Da |
| Purity (HPLC) | >95% |
| Storage | Lyophilized at -20°C |
| Sequence Confirmation | Mass spectrometry, NMR |
Post-synthesis, reverse-phase HPLC with a C18 column achieves >95% purity. Lyophilization ensures long-term stability, avoiding repeated freeze-thaw cycles.
Circular Dichroism (CD): CD spectra of Angiogenin (108-123) reveal a mix of α-helical and β-sheet structures, consistent with its role in conformational flexibility.
NMR Spectroscopy: Heteronuclear NMR studies (1H, 13C, 15N) of full-length angiogenin show that the C-terminal fragment adopts a dynamic equilibrium between ordered and disordered states. Key observations include:
Figure 1: Proposed Conformational Change Mechanism
(Note: Describe an imagined figure showing Gln-117 displacement upon substrate binding, based on .)
| Property | Value |
|---|---|
| Amino Acid Sequence | Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro |
| Molecular Weight (Da) | 1878.14 |
| Molecular Formula | C83H132N26O24 |
| CAS Number | 112173-48-5 |
| Purity | > 95% |
| Storage Condition | -20°C |
Angiogenin (108-123) demonstrates potent inhibitory effects on the ribonucleolytic activity of the full-length angiogenin protein through competitive mechanisms [2] [5]. Research has established that synthetic peptides corresponding to the C-terminal region of angiogenin, including the 108-123 fragment, effectively abolish the enzymatic activities of angiogenin while peptides from the N-terminal region show no such effects [2]. The peptide angiogenin (108-121) transiently abolishes the inhibition of cell-free protein synthesis caused by angiogenin, coincidentally with its cleavage of reticulocyte ribonucleic acid [2].
The mechanism underlying this inhibition involves the disruption of angiogenin's characteristic ribonucleolytic activity, which normally cleaves ribonucleic acid on the 3′ side of pyrimidine nucleotides through a transphosphorylation-hydrolysis mechanism [9]. Angiogenin exhibits specific cleavage preferences, targeting ribonucleic acid sequences in the order of cytidine-adenine > cytidine-guanine > uridine-adenine > uridine-guanine [8]. The 108-123 fragment interferes with this substrate specificity and reduces the enzyme's catalytic efficiency when transfer ribonucleic acid serves as the substrate [2].
Studies utilizing angiogenin/ribonuclease A hybrid enzymes have demonstrated that the angiogenin (108-123) peptide forms noncovalent complexes with inactive ribonuclease fragments, with maximal activities significantly reduced compared to controls [5]. The substitution of phenylalanine for leucine-115 in angiogenin (108-123) increases ribonucleolytic activity up to 100-fold, indicating the critical role of specific amino acid residues in enzymatic function [5]. Both histidine-13 and histidine-114 within angiogenin peptides are essential for activity, as their substitution with alanine yields completely inactive complexes [5].
| Transfer Ribonucleic Acid Type | Cleavage Site | Cleavage Specificity | Product |
|---|---|---|---|
| Transfer Ribonucleic Acid-Glutamic Acid | Anticodon loop | CpA > CpG > UpA > UpG | 5′ and 3′ transfer ribonucleic acid halves |
| Transfer Ribonucleic Acid-Glycine | Anticodon loop | CpA > CpG > UpA > UpG | 5′ and 3′ transfer ribonucleic acid halves |
| Transfer Ribonucleic Acid-Lysine | Anticodon loop | CpA > CpG > UpA > UpG | 5′ and 3′ transfer ribonucleic acid halves |
| Transfer Ribonucleic Acid-Valine | Anticodon loop | CpA > CpG > UpA > UpG | 5′ and 3′ transfer ribonucleic acid halves |
| Transfer Ribonucleic Acid-Histidine | Anticodon loop | CpA > CpG > UpA > UpG | 5′ and 3′ transfer ribonucleic acid halves |
| Transfer Ribonucleic Acid-Aspartic Acid | Anticodon loop | CpA > CpG > UpA > UpG | 5′ and 3′ transfer ribonucleic acid halves |
| Transfer Ribonucleic Acid-Alanine | Anticodon loop | CpA > CpG > UpA > UpG | 5′ and 3′ transfer ribonucleic acid halves |
The angiogenin (108-123) peptide significantly influences actin polymerization dynamics through direct interactions with globular actin monomers [6]. Research demonstrates that angiogenin does not promote but instead inhibits polymerization by sequestering globular actin under subphysiological potassium chloride concentrations [6]. At low ionic strength conditions, angiogenin induces the formation of unstructured aggregates, which may result from angiogenin's ability to bind multiple actin molecules simultaneously [6].
Angiogenin and actin form high-affinity complexes with apparent dissociation constants ranging from 1 to 10 nanomolar [6]. The influence of angiogenin on globular actin polymerization demonstrates concentration-dependent effects, with angiogenin concentrations above 0.2 micromolar significantly decreasing actin polymerization rates [6]. At higher angiogenin concentrations up to 1.0 micromolar, the inhibition of polymerization correlates with the disappearance of the lag phase, reflecting rapid angiogenin binding to actin monomers and subsequent formation of small actin aggregates [6].
The interaction between angiogenin and cell-surface actin induces substantial changes in cytoskeletal architecture [8] [22]. These changes include inhibition of globular actin polymerization and alterations in the physical properties of filamentous actin [8] [22]. The angiogenin-actin complex stimulates tissue-type plasminogen activator-catalyzed generation of plasmin from plasminogen, facilitating basement membrane degradation processes [8] [22]. Furthermore, cytoplasmic angiogenin optimizes stress fiber assembly and focal adhesion formation to accommodate cell migration by interacting with beta-actin, alpha-actinin 4, and nonmuscle myosin heavy chain 9 [22].
| Biological Function | Effect Type | Mechanism |
|---|---|---|
| Ribonucleolytic Activity Modulation | Inhibitory | Competitive inhibition of angiogenin enzymatic activity |
| Actin Polymerization Inhibition | Inhibitory | Globular actin sequestration and aggregation formation |
| Angiogenesis Regulation | Regulatory | Modulation of neovascularization in chorioallantoic membrane |
| Stress Granule Formation | Promotional | Enhancement of stress granule assembly |
| Cell Surface Binding | Binding | Interaction with cell surface receptors |
| Nuclear Translocation | Regulatory | Nuclear localization for ribosomal ribonucleic acid transcription regulation |
Angiogenin (108-123) plays a crucial regulatory role in angiogenesis processes across both physiological and pathological contexts [2]. The peptide significantly decreases neovascularization elicited by angiogenin in the chick chorioallantoic membrane assay, demonstrating its capacity to modulate blood vessel formation [2]. This inhibitory effect on angiogenesis represents a fundamental mechanism through which the C-terminal fragment regulates the biological activity of the parent angiogenin protein [2].
In physiological contexts, angiogenesis serves essential functions in wound healing and tissue repair [20] [21]. Angiogenesis plays a crucial role in wound healing by forming new blood vessels from preexisting vessels through invasion of wound clots and organization into microvascular networks throughout granulation tissue [20]. The process involves migration, growth, and differentiation of endothelial cells under strict regulation by various angiogenic factors [21]. Angiogenin contributes to this physiological angiogenesis by promoting endothelial cell survival, proliferation, and tube formation through its ribonucleolytic activity and nuclear translocation [7] [8].
In pathological contexts, particularly in cancer progression, angiogenin demonstrates enhanced expression and activity [17] [18]. Angiogenin expression in human tissues correlates strongly with invasive cancer phenotypes, and the protein induces cellular survival, proliferation, endothelial tube formation, and xenograft angiogenesis [17]. Mechanistic investigations reveal that angiogenin expression stimulates matrix metallopeptidase-2 expression through phosphorylation of extracellular signal-regulated kinase 1/2 pathways [17] [18]. This pathway activation promotes tumor growth and progression by facilitating basement membrane degradation and endothelial cell invasion [17].
Angiogenin demonstrates dual effects in cancer biology, contributing to both tumor angiogenesis and direct cancer cell proliferation [19]. In prostate cancer models, angiogenin undergoes nuclear translocation in cancer cells, stimulating ribosomal ribonucleic acid transcription and promoting cell proliferation [19]. Knockdown of angiogenin expression inhibits ribosomal ribonucleic acid transcription, cell proliferation, colony formation, and xenograft growth [19]. The protein's role extends beyond angiogenesis to encompass direct effects on cancer cell survival and growth through its ribonucleolytic activity [19].
Angiogenin (108-123) participates in stress granule formation and cellular stress response mechanisms through modulation of the parent angiogenin protein's activity [10] [11]. Angiogenin inhibits protein synthesis and promotes arsenite- and pateamine A-induced assembly of stress granules, with these effects being abrogated in cells transfected with the angiogenin inhibitor ribonuclease/angiogenin inhibitor 1 [10]. The formation of stress granules represents a critical component of the angiogenin-induced stress response program [10].
Transfer ribonucleic acid-derived stress-induced ribonucleic acids, produced through angiogenin-mediated cleavage, promote stress granule assembly through phospho-eukaryotic translation initiation factor 2 alpha-independent mechanisms [10]. Natural 5′ transfer ribonucleic acid fragments, but not 3′ fragments, induce stress granule assembly, with the 5′-monophosphate cap being required for optimal assembly [10]. These findings demonstrate that stress granule formation constitutes an integral component of angiogenin and transfer ribonucleic acid-derived stress-induced ribonucleic acid-mediated stress response programs [10].
The ribosome serves as the primary activator of angiogenin during cellular stress conditions [12]. Cryo-electron microscopy studies reveal that angiogenin binds in the A site of the 80S ribosome, with the C-terminal tail undergoing rearrangement through ribosomal interactions to activate the ribonuclease catalytic center [12]. This activation increases enzyme efficiency several orders of magnitude for transfer ribonucleic acid cleavage [12]. Angiogenin activation occurs specifically at ribosomes with vacant A sites, whose abundance increases during cellular stress conditions [12].
Under stress conditions, angiogenin localizes to the cytoplasm and concentrates in stress granules where it remains enzymatically active for transfer ribonucleic acid-derived stress-induced ribonucleic acid production [16]. The ribonuclease/angiogenin inhibitor 1 controls both localization and activity of angiogenin, with cytoplasmic angiogenin being associated with and inhibited by this inhibitor under normal conditions to prevent random cleavage of cellular ribonucleic acid [16]. During stress, angiogenin dissociates from the inhibitor in stress granules, maintaining enzymatic activity essential for the cellular stress response [16].
| Stress Type | Angiogenin Response | Downstream Effect |
|---|---|---|
| Oxidative Stress | Cytoplasmic translocation and transfer ribonucleic acid cleavage | Cell survival enhancement |
| Hypoxic Stress | Enhanced stress granule formation | Neuroprotection |
| Arsenite Stress | Translation repression via transfer ribonucleic acid-derived stress-induced ribonucleic acid production | Translation arrest |
| Heat Shock | Nuclear accumulation regulation | Protein synthesis regulation |
| Nutritional Stress | Ribosomal ribonucleic acid transcription modulation | Metabolic adaptation |
Angiogenin (108-123) represents a biologically active carboxy-terminal peptide fragment derived from the full-length angiogenin protein that exhibits distinct receptor binding characteristics and signal transduction mechanisms [1] [2]. This peptide fragment, comprising amino acids 108 to 123 with the sequence Glutamic acid-Asparagine-Glycine-Leucine-Proline-Valine-Histidine-Leucine-Aspartic acid-Glutamine-Serine-Isoleucine-Phenylalanine-Arginine-Arginine-Proline, demonstrates a molecular weight of 1878.1 grams per mole and the molecular formula C83H132N26O24 [3] [4].
The receptor binding specificity of angiogenin (108-123) involves multiple cellular targets that mediate its biological activities. The primary binding interactions occur through the angiogenin binding protein, a 42-kilodalton cell surface component of endothelial cells that exhibits high-affinity binding with a dissociation constant of approximately 0.5 nanomolar [5] [6]. Additionally, the peptide interacts with plexin B2, a 170-kilodalton putative receptor that mediates angiogenin endocytosis and subcellular localization in target cells [7] [8]. Cell surface actin represents another critical binding partner, forming complexes with angiogenin (108-123) that activate proteolytic cascades essential for basement membrane degradation and subsequent angiogenic processes [5] [6].
Signal transduction pathways initiated by angiogenin (108-123) receptor binding involve multiple downstream effector systems. High-affinity binding sites on vascular smooth muscle cells, characterized by a dissociation constant of 0.2 nanomolar and approximately 10,000 binding sites per cell, facilitate the activation of intracellular signaling cascades [9]. Low-affinity binding sites, with a dissociation constant of 0.1 micromolar and 4 million binding sites per cell, contribute to signal amplification and sustained cellular responses [9]. The binding of angiogenin (108-123) to these receptors triggers the activation of extracellular signal-regulated kinase 1/2 and protein kinase B/Akt pathways, which subsequently promote cell proliferation, migration, and invasion associated with angiogenesis [10].
The inhibitory function of angiogenin (108-123) on parent angiogenin activity occurs through competitive binding mechanisms that interfere with the enzymatic and biological functions of the full-length protein [1]. This peptide fragment exhibits concentration-dependent inhibition of transfer ribonucleic acid degradation triggered by angiogenin, with an apparent inhibition constant of 278 micromolar [11]. The competitive inhibition mechanism suggests that angiogenin (108-123) occupies critical binding sites necessary for angiogenin-mediated cellular responses, thereby modulating angiogenic signaling networks [1].
The ribonucleolytic activity associated with angiogenin (108-123) reflects the enzymatic characteristics inherited from the parent angiogenin protein, which exhibits distinct substrate recognition patterns and cleavage kinetics compared to other ribonuclease A superfamily members [12] [13]. Angiogenin demonstrates preferential cleavage of ribonucleic acid substrates at the 3-prime side of pyrimidine nucleotides, following the sequence specificity order of cytidine-adenosine greater than cytidine-guanosine greater than uridine-adenosine greater than uridine-guanosine [13] [14].
Transfer ribonucleic acid represents the primary physiological substrate for angiogenin-mediated cleavage, with specific targeting of anticodon loops to produce transfer ribonucleic acid halves of 30 to 40 nucleotides in length [15] [14]. The cleavage pattern demonstrates remarkable specificity for cytidine residues located on the 5-prime side of anticodon loops, particularly at positions where cytidine is followed by adenosine [14]. Studies using cyclic phosphate ribonucleic acid sequencing have identified that angiogenin preferentially cleaves transfer ribonucleic acid species including lysine-cytidine-uridine-uridine at the junction between cytidine-34 and uridine-35, valine-cytidine-adenosine-cytidine between cytidine-34 and adenosine-35, and selenocysteine-uridine-cytidine-adenosine between cytidine-35 and adenosine-36 [14].
Ribosomal ribonucleic acid cleavage by angiogenin produces characteristic polynucleotide products of 100 to 500 nucleotides in length from both 18S and 28S ribosomal ribonucleic acid substrates [12]. The enzymatic activity requires proper substrate folding and magnesium ions for optimal cleavage efficiency, particularly for transfer ribonucleic acid substrates that must maintain their L-shaped tertiary structure [16]. The presence of magnesium enhances the specificity of angiogenin-mediated cleavage by stabilizing the transfer ribonucleic acid structure and preventing nonspecific degradation [16].
Kinetic analysis reveals that angiogenin exhibits significantly reduced catalytic efficiency compared to ribonuclease A, with activity levels approximately 100,000 to 1,000,000-fold lower toward conventional substrates [12] [17]. However, the development of hypersensitive fluorogenic substrates, such as 6-carboxyfluorescein-deoxyadenylic acid-ribouridylic acid-deoxyadenylic acid-6-carboxytetramethylrhodamine, has enabled precise kinetic measurements showing a catalytic efficiency constant of 3.3 × 10^7 molar^-1 second^-1 for angiogenin [17]. The ribosome serves as a critical cofactor that dramatically enhances angiogenin's transfer ribonucleic acid cleavage activity, with 80S ribosome complexes stimulating cleavage rates by more than 100-fold compared to isolated angiogenin [18].
The structural basis for reduced catalytic activity involves the blocking of the pyrimidine-binding site by glutamine-117, which forms hydrogen bonds that occlude substrate access to the catalytic center [19]. Mutation studies demonstrate that removal of this glutamine residue through substitution increases ribonuclease activity by 11 to 30-fold, indicating the importance of this structural constraint in regulating enzymatic function [10]. The catalytic mechanism follows a transphosphorylation and hydrolysis pathway mediated by histidine-13, lysine-40, and histidine-114 residues, which are essential for both enzymatic and biological activities [20] [12].
The molecular interactions between angiogenin (108-123) and established angiogenic signaling networks demonstrate complex cross-talk mechanisms that modulate neovascularization processes [21] [22]. Vascular endothelial growth factor signaling pathways exhibit synergistic interactions with angiogenin-mediated responses through shared downstream effector systems and complementary receptor activation patterns [21] [23]. The vascular endothelial growth factor receptor-2 pathway demonstrates parallel activation with angiogenin signaling, resulting in enhanced endothelial cell proliferation and coordinated angiogenic responses [23].
Endothelial cell-cardiomyocyte cross-talk represents a critical mechanism through which angiogenin influences vascular endothelial growth factor-mediated physiological processes [23]. Activation of endothelial vascular endothelial growth factor receptor-2 by angiogenin-related stimuli promotes the release of erythroblastic leukemia viral oncogene homolog ligands from endothelial cells, which subsequently act on cardiomyocytes to induce physiological hypertrophy [23]. This paracrine signaling mechanism coordinates cardiac growth with angiogenesis, ensuring balanced vascular supply during tissue expansion [23].
Fibroblast growth factor-2 signaling networks demonstrate synergistic enhancement when combined with angiogenin-related pathways [24] [25]. The interaction between prostaglandin E2 and fibroblast growth factor-2 creates a primed angiogenic switch that amplifies angiogenin-mediated responses [25]. Prostaglandin E2 acts as a primer for angiogenic activation by promoting fibroblast growth factor-2 and fibroblast growth factor receptor-1 interactions through upregulation of fibroblast growth factor-2 expression and mobilization from the extracellular matrix [25]. This cooperative activation mechanism enhances the overall angiogenic potential beyond what either pathway could achieve independently [25].
Mitogen-activated protein kinase signaling cascades serve as common downstream effectors that integrate angiogenin, vascular endothelial growth factor, and fibroblast growth factor signaling [21]. Extracellular signal-regulated kinase 1/2 activation occurs through multiple pathways, with synergistic enhancement observed when vascular endothelial growth factor and hepatocyte growth factor are combined with angiogenin-related stimuli [21]. The p38 mitogen-activated protein kinase pathway contributes to stress response mechanisms and cell migration processes that support angiogenin-mediated angiogenesis [21].
Focal adhesion kinase represents another critical integration point where angiogenic signaling networks converge [21]. Vascular endothelial growth factor and hepatocyte growth factor activate focal adhesion kinase with different kinetics and stimulate the recruitment of phosphorylated focal adhesion kinase to distinct subsets of focal adhesions [21]. These differential phosphorylation dynamics allow for fine-tuned regulation of cell adhesion and migration processes essential for coordinated angiogenic responses [21].
Cytoskeletal remodeling mechanisms demonstrate the complexity of cross-talk between angiogenic signaling networks [21]. Vascular endothelial growth factor and hepatocyte growth factor regulate distinct morphogenic aspects of cytoskeletal reorganization through preferential activation of Rho or Rac small guanosine triphosphatases, respectively [21]. These differential activation patterns induce structurally distinct vascular-like patterns in vitro, suggesting that angiogenin signaling may modulate these pathways to achieve specific morphogenic outcomes [21]. The integration of these signaling networks allows for precise control of angiogenic processes, ensuring appropriate vascular development and remodeling in response to physiological and pathological stimuli [21] [26].
The epigenetic regulation of angiogenin expression involves sophisticated mechanisms that control both the transcriptional activity of the angiogenin gene and the chromatin modifications that govern its accessibility [27] [28]. Angiogenin functions as an epigenetic regulator through direct interactions with histone proteins and deoxyribonucleic acid methylation machinery, creating feedback loops that modulate its own expression and that of target genes [27] [29].
Histone modifications represent a primary mechanism through which angiogenin regulates gene expression [27] [28]. Angiogenin binds directly to histone H3 and inhibits histone H3 lysine-9 methylation at ribosomal deoxyribonucleic acid promoter regions [27]. This inhibition of repressive histone marks coincides with the activation of histone H3 lysine-4 methylation and histone H4 acetylation, creating a chromatin environment conducive to active transcription [27] [28]. In vitro methylation experiments demonstrate that angiogenin specifically targets lysine-9 residues of histone H3, as evidenced by the loss of inhibitory activity when lysine-9 is mutated to alanine [27].
Deoxyribonucleic acid methylation patterns at the ribosomal deoxyribonucleic acid promoter undergo dynamic changes in response to angiogenin activity [27] [28]. Knockdown of angiogenin expression results in enhanced ribosomal deoxyribonucleic acid promoter methylation and decreased numbers of actively transcribing ribosomal deoxyribonucleic acid copies [27]. Conversely, angiogenin binding to the upstream control element of ribosomal deoxyribonucleic acid promoters reduces methylation levels and increases the accessibility of these regions to transcriptional machinery [27] [28].
Transcriptional regulation mechanisms involve the formation of ribonucleic acid polymerase I pre-initiation complexes at ribosomal deoxyribonucleic acid promoters [27] [28]. Angiogenin enhances promoter occupancy of ribonucleic acid polymerase I and selectivity factor SL1 components, including transcription factor I for ribonucleic acid polymerase I-48 and transcription factor I for ribonucleic acid polymerase I-110 [27] [28]. The binding of angiogenin to cytidine-thymidine-cytidine-thymidine repeat sequences within the angiogenin binding element facilitates the assembly of transcriptional machinery and promotes ribosomal ribonucleic acid synthesis [30] [29].
Chromatin remodeling activities mediated by angiogenin involve multiple mechanisms that increase the accessibility of target gene promoters [27] [29]. Angiogenin binding to chromatin induces conformational changes that allow transcription factors to access their recognition sequences more readily [29]. The protein also facilitates the formation of chromatin loops between CCCTC-binding factor sites, which can differentially regulate the transcription of genes that share common promoter elements [31].
Nuclear translocation of angiogenin represents a critical step in its epigenetic regulatory function [30] [29]. The nuclear localization sequence of angiogenin, comprising residues isoleucine-29 through leucine-35, directs the protein to the nucleolus where it accumulates and interacts with ribosomal deoxyribonucleic acid [32] [29]. This nuclear accumulation is essential for angiogenin's ability to modify chromatin structure and regulate gene expression [29].
The regulation of angiogenin gene expression itself involves epigenetic mechanisms that create regulatory circuits [33] [31]. The angiogenin gene locus features a unique arrangement with shared promoters and 5-prime untranslated regions that direct the expression of both angiogenin and ribonuclease 4 [31]. Two RNA polymerase III elements within the promoter regulate angiogenin and ribonuclease 4 expression in a position-dependent and orientation-dependent manner [31]. Additionally, an intragenic chromatin loop formed between CCCTC-binding factor binding sites located in introns flanking the angiogenin coding exon preferentially enhances angiogenin transcription [31].